Cas no 25878-60-8 (D-Galactose Pentaacetate)
D-Galactose Pentaacetate Chemical and Physical Properties
Names and Identifiers
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- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- d-galactopyranose pentaacetate
- D-Galactose Pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
- penta-O-acetyl-D-galactopyranose
- D-Galactopyranose, pentaacetate
- LPTITAGPBXDDGR-RRMRAIHUSA-N
- (3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- CP0148
- P152
- AX8052571
- 1,2,3,4,6-penta-O-acetyl-galactopyranose
- D-Galactopyranose,1,2,3,4,6-pentaacetate
- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
- CS-0155029
- AKOS015896386
- A818059
- AS-75510
- [(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- D83373
- 1,2,3,4,6-penta-o-acetyl-alpha,beta-d-galactose
- 1,2,3,4,6-penta-O-acetyl alpha,beta-D-galactopyranose
- EN300-7434815
- [(2R,3S,4S,5R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
- SCHEMBL313755
- 25878-60-8
- MFCD00069794
- DB-097660
-
- MDL: MFCD00069794
- Inchi: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
- InChI Key: LPTITAGPBXDDGR-RRMRAIHUSA-N
- SMILES: O1C([C@@H]([C@H]([C@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 390.11600
- Monoisotopic Mass: 390.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 11
- Complexity: 599
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 141
Experimental Properties
- Color/Form: Not determined
- Density: 1.30
- Melting Point: 113 ºC
- Boiling Point: 451 ºC
- Flash Point: 196 ºC
- Refractive Index: 1.482
- PSA: 140.73000
- LogP: -0.36740
- Solubility: Not determined
D-Galactose Pentaacetate Security Information
- Hazardous Material transportation number:UN 1662 6.1/PG 2
- WGK Germany:3
- Safety Instruction: S28; S36/37; S45
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Risk Phrases:R23/24/25; R40; R48/23/24; R51/53
- Packing Group:II
- Safety Term:6.1
D-Galactose Pentaacetate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-Galactose Pentaacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908797-100g |
1,2,3,4,6-penta-o-acetyl-d-galactopyranose |
25878-60-8 | 95% | 100g |
¥936.00 | 2022-09-01 | |
| TRC | G155700-5g |
D-Galactose Pentaacetate |
25878-60-8 | 5g |
$ 64.00 | 2023-09-07 | ||
| TRC | G155700-100g |
D-Galactose Pentaacetate |
25878-60-8 | 100g |
$ 75.00 | 2023-09-07 | ||
| TRC | G155700-250g |
D-Galactose Pentaacetate |
25878-60-8 | 250g |
$ 121.00 | 2023-09-07 | ||
| TRC | G155700-500g |
D-Galactose Pentaacetate |
25878-60-8 | 500g |
$ 180.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21375-25g |
D-Galactose Pentaacetate |
25878-60-8 | 95% | 25g |
¥323.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21375-5g |
D-Galactose Pentaacetate |
25878-60-8 | 95% | 5g |
¥94.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21375-100g |
D-Galactose Pentaacetate |
25878-60-8 | 95% | 100g |
¥988.0 | 2024-07-18 | |
| Alichem | A119001478-1000g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95% | 1000g |
$510.84 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 098529-10g |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
25878-60-8 | 95+% | 10g |
6419CNY | 2021-05-07 |
D-Galactose Pentaacetate Suppliers
D-Galactose Pentaacetate Related Literature
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
Additional information on D-Galactose Pentaacetate
D-Galactose Pentaacetate (CAS No. 25878-60-8): Properties, Applications, and Market Insights
D-Galactose Pentaacetate (CAS No. 25878-60-8) is a highly valuable carbohydrate derivative widely used in pharmaceutical, biochemical, and food industries. This compound, also known as Penta-O-acetyl-D-galactopyranose, is derived from the acetylation of D-galactose, a monosaccharide essential for various biological processes. With the increasing demand for specialized carbohydrates in drug development and nutraceuticals, D-Galactose Pentaacetate has gained significant attention in recent years.
The chemical structure of D-Galactose Pentaacetate features five acetyl groups attached to the hydroxyl groups of D-galactose, enhancing its stability and solubility in organic solvents. This modification makes it an ideal intermediate for synthesizing complex glycoconjugates, which are crucial in developing targeted therapies and diagnostic tools. Researchers often utilize D-Galactose Pentaacetate in glycosylation reactions due to its high reactivity and selectivity.
One of the most prominent applications of D-Galactose Pentaacetate is in the pharmaceutical industry, where it serves as a precursor for antiviral and anticancer drugs. Recent studies highlight its role in synthesizing glycan-based vaccines, a hot topic in modern medicine due to the success of carbohydrate-based vaccines against bacterial infections. The compound's ability to mimic natural glycans makes it invaluable for immunotherapy research, addressing the growing interest in personalized medicine.
In the food and nutraceutical sectors, D-Galactose Pentaacetate is explored for its potential in developing functional foods. With consumers increasingly seeking sugar alternatives and gut-health-promoting ingredients, this compound is studied for its prebiotic properties. Its acetylated form allows controlled release of D-galactose in the digestive system, supporting beneficial gut microbiota—a trending topic in nutritional science.
The global market for D-Galactose Pentaacetate is expanding, driven by advancements in glycobiology and increasing R&D investments in carbohydrate chemistry. Asia-Pacific regions, particularly China and India, are emerging as key producers, catering to the demand from pharmaceutical and biotechnology companies. Quality standards for D-Galactose Pentaacetate are stringent, with HPLC and NMR being common analytical methods to ensure purity—a critical factor for researchers sourcing this compound.
From a synthetic chemistry perspective, D-Galactose Pentaacetate offers excellent regioselectivity in glycosidic bond formation. This property is particularly valuable for creating structurally defined oligosaccharides, which are essential tools for studying cell-cell interactions and pathogen recognition mechanisms. The compound's stability under various reaction conditions makes it a favorite among carbohydrate chemists.
Storage and handling of D-Galactose Pentaacetate require standard laboratory precautions. While not classified as hazardous, it should be stored in a cool, dry place away from strong oxidizing agents. The compound typically appears as a white crystalline powder with high purity grades (>98%) available for research purposes. Proper characterization using melting point determination and optical rotation measurements is recommended for quality assurance.
Recent innovations in green chemistry have explored eco-friendly methods for producing D-Galactose Pentaacetate, responding to the pharmaceutical industry's sustainability initiatives. Microwave-assisted acetylation and enzyme-catalyzed processes show promise in reducing solvent waste and improving yields—topics gaining traction in academic publications and industry conferences.
For researchers working with D-Galactose Pentaacetate, understanding its spectroscopic properties is crucial. The compound exhibits characteristic signals in 1H NMR (δ 1.9-2.2 ppm for acetyl groups) and 13C NMR (δ 20-22 ppm and 169-171 ppm), which are valuable for reaction monitoring. These analytical aspects are frequently searched by synthetic chemists troubleshooting their experiments.
The future outlook for D-Galactose Pentaacetate remains positive, with potential applications expanding into materials science. Its derivatives are being investigated for creating biocompatible hydrogels and drug delivery systems, aligning with current trends in nanotechnology and controlled release formulations. As glycoscience continues to evolve, this versatile compound will likely find new roles in cutting-edge research and industrial applications.
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